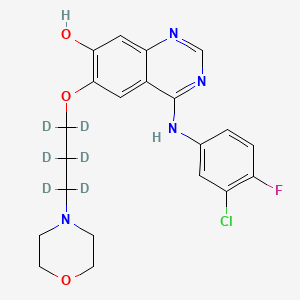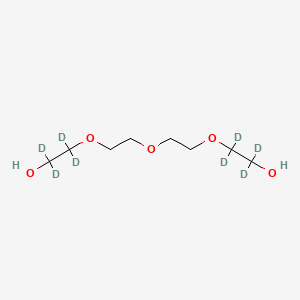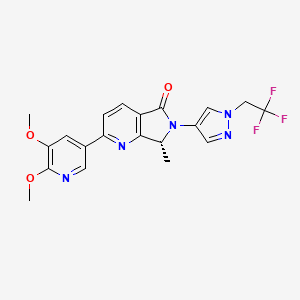
PI3Kgamma inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors are a class of compounds that target the PI3Kgamma enzyme, which is a lipid kinase primarily found in leukocytes. PI3Kgamma plays a crucial role in immune cell signaling by generating phosphatidylinositol 3,4,5-trisphosphate, which recruits and activates downstream signaling molecules . PI3Kgamma inhibitors, such as PI3Kgamma inhibitor 2, are being studied for their potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain types of cancer .
Méthodes De Préparation
The synthesis of PI3Kgamma inhibitor 2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
PI3Kgamma inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Applications De Recherche Scientifique
PI3Kgamma inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3Kgamma signaling pathway and its role in various cellular processes.
Biology: It is used to investigate the role of PI3Kgamma in immune cell function and inflammation.
Medicine: It is being studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain types of cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting the PI3Kgamma enzyme.
Mécanisme D'action
PI3Kgamma inhibitor 2 exerts its effects by selectively inhibiting the PI3Kgamma enzyme. This inhibition prevents the generation of phosphatidylinositol 3,4,5-trisphosphate, thereby blocking the recruitment and activation of downstream signaling molecules. The molecular targets and pathways involved in this process include the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism .
Comparaison Avec Des Composés Similaires
PI3Kgamma inhibitor 2 is unique in its selectivity for the PI3Kgamma enzyme, distinguishing it from other PI3K inhibitors that may target multiple isoforms of the enzyme. Similar compounds include:
PI3Kalpha inhibitors: These compounds selectively inhibit the PI3Kalpha isoform and are used in the treatment of certain types of cancer.
PI3Kbeta inhibitors: These compounds selectively inhibit the PI3Kbeta isoform and are being studied for their potential therapeutic applications in cancer and other diseases.
PI3Kdelta inhibitors: These compounds selectively inhibit the PI3Kdelta isoform and are used in the treatment of hematologic malignancies.
This compound’s unique selectivity for PI3Kgamma makes it a valuable tool for studying the specific role of this enzyme in various biological processes and for developing targeted therapies for diseases involving PI3Kgamma dysregulation .
Propriétés
Formule moléculaire |
C20H18F3N5O3 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
(7R)-2-(5,6-dimethoxypyridin-3-yl)-7-methyl-6-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C20H18F3N5O3/c1-11-17-14(19(29)28(11)13-8-25-27(9-13)10-20(21,22)23)4-5-15(26-17)12-6-16(30-2)18(31-3)24-7-12/h4-9,11H,10H2,1-3H3/t11-/m1/s1 |
Clé InChI |
DREWJJJKWOJZQM-LLVKDONJSA-N |
SMILES isomérique |
C[C@@H]1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
SMILES canonique |
CC1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


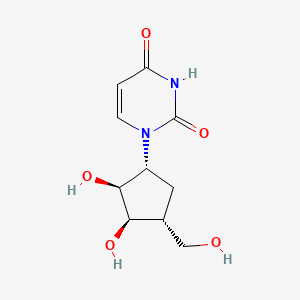
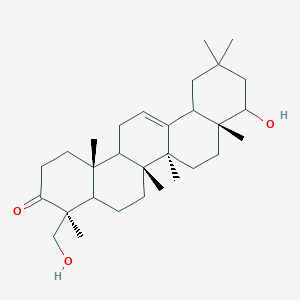
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)
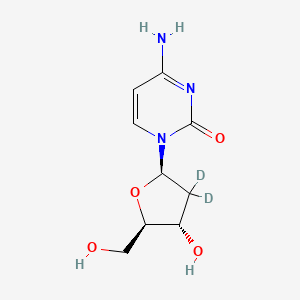

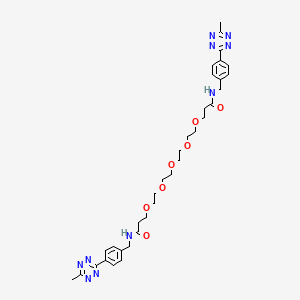
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)

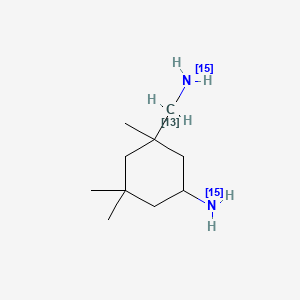
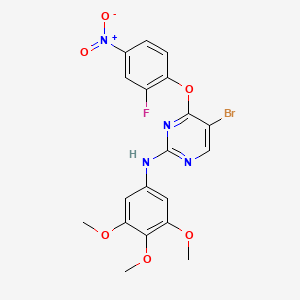
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
